[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid
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Overview
Description
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid: is a complex organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to maintain consistency and yield. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzodioxin ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
Biologically, this compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, research may focus on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new treatments.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.
Benzodioxin derivatives: Other benzodioxin derivatives may have similar core structures but differ in their substituents and resulting properties.
Uniqueness
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
650597-68-5 |
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Molecular Formula |
C10H14O6S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H10O3.CH4O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-5(2,3)4/h1-4,7,10H,5-6H2;1H3,(H,2,3,4)/t7-;/m1./s1 |
InChI Key |
PDTWDSRUIWXRLP-OGFXRTJISA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H](OC2=CC=CC=C2O1)CO |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
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